

Unveiling Paclitaxel C: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, the renowned anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia), has spurred the search for similar compounds in a class of diterpenoids known as taxanes. This quest has led to the discovery of a diverse family of related molecules, including **Paclitaxel C**. This technical guide provides an in-depth exploration of the discovery, history, and chemical characteristics of **Paclitaxel C**, a notable analog of paclitaxel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of taxane chemistry and biology.

Discovery and History

The discovery of **Paclitaxel C** is intrinsically linked to the broader effort to identify alternative, more sustainable sources of paclitaxel and other bioactive taxanes beyond the slow-growing and often scarce Taxus species.

A Fortuitous Finding in Hazel

In 2008, a significant breakthrough was reported by a team of researchers led by L. Ottaggio. While investigating the chemical constituents of the common hazel (Corylus avellana), they identified a surprising array of taxanes in the plant's leaves and shells. Among these was a previously identified but less-studied compound known as Taxol C, which is now synonymously

referred to as **Paclitaxel C**.[1][2][3][4] This discovery was groundbreaking as it was the first time taxanes were found in a plant from the Betulaceae family, a distant relative of the yew (Taxaceae).

The presence of **Paclitaxel C** and other taxanes in hazelnut shells, a readily available agricultural byproduct, opened up new avenues for the potential production of these valuable compounds.[1][3]

Earlier Identification in Taxus Species

While the discovery in hazel brought **Paclitaxel C** to greater prominence, it had been previously identified in various Taxus species, including Taxus cuspidata and Taxus baccata.[5] However, its presence was often overshadowed by the much more abundant paclitaxel.

Chemical Characteristics of Paclitaxel C

Paclitaxel C is a close structural analog of paclitaxel, sharing the same complex tetracyclic diterpenoid core known as baccatin III. The key difference lies in the C-13 side chain, which is crucial for the cytotoxic activity of taxanes.

Molecular Structure and Formula

The chemical identity of **Paclitaxel C** is defined by the following properties:

- Molecular Formula: C46H57NO14[5]
- Molecular Weight: 847.9 g/mol [5]
- IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate[5]

The defining feature of **Paclitaxel C** is the hexanoylamino group at the C-3' position of the side chain, in contrast to the benzamido group found in paclitaxel. This seemingly minor substitution has implications for the molecule's polarity and biological activity.

Table 1: Comparison of Paclitaxel and Paclitaxel C

Feature	Paclitaxel	Paclitaxel C
Molecular Formula	C47H51NO14[6][7][8]	C46H57NO14[5]
Molecular Weight	853.9 g/mol [6][7][8]	847.9 g/mol [5]
C-13 Side Chain	N-benzoyl-3-phenylisoserine	N-hexanoyl-3-phenylisoserine

Quantitative Data

The concentration of **Paclitaxel C** in natural sources is considerably lower than that of paclitaxel in Taxus brevifolia. The following table summarizes the reported quantities of **Paclitaxel C** and other major taxanes in Corylus avellana.

Table 2: Quantitative Analysis of Taxanes in Corylus avellana

Compound	Concentration in Leaves (µg/g dry weight)	Concentration in Shells (µg/g dry weight)
Paclitaxel	23.65[5][9]	0.61 (in branch)[5][9]
Paclitaxel C	Identified, but not quantified	Identified, but not quantified
10-Deacetylbaccatin III	Data not available	Data not available
Baccatin III	Data not available	Data not available
7-Epipaclitaxel	Identified, but not quantified	Identified, but not quantified

Note: The study by Ottaggio et al. (2008) confirmed the presence of **Paclitaxel C** but did not provide specific quantitative data for this individual compound. The provided **paclitaxel c**oncentrations are from a separate study for context.

Experimental Protocols

The isolation and identification of **Paclitaxel C** from natural sources rely on established techniques in natural product chemistry. The following sections outline the general methodologies employed.

Extraction of Taxanes from Corylus avellana

The initial step involves the extraction of taxanes from the plant material.

Protocol:

- Sample Preparation: Leaves and shells of Corylus avellana are collected, dried, and ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol at room temperature for an extended period (e.g., 72 hours).[3]
- Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Identification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is the primary method for the separation and identification of taxanes.

Protocol:

- Chromatographic Separation: The crude extract is redissolved in a suitable solvent and subjected to reverse-phase HPLC. A C18 column is typically used with a gradient elution system of acetonitrile and water.[10][11]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. The mass-tocharge ratio (m/z) of the parent ion and its fragmentation pattern are used to identify the specific taxanes. For Paclitaxel C, the expected [M+H]+ ion would be at m/z 848.4.

Biological Activity and Signaling Pathways Cytotoxicity

While the crude extracts of Corylus avellana containing **Paclitaxel C** have been shown to inhibit the metaphase-to-anaphase transition in tumor cell lines, specific cytotoxic data (e.g., IC50 values) for purified **Paclitaxel C** are not readily available in the current literature.[1] It is

presumed that **Paclitaxel C**, like other taxanes, exerts its anticancer effect by stabilizing microtubules and arresting the cell cycle. However, the modification in the C-13 side chain likely influences its binding affinity to tubulin and, consequently, its potency. Further research is required to quantify the cytotoxic efficacy of **Paclitaxel C** in comparison to paclitaxel.

Signaling Pathways

The mechanism of action of paclitaxel is well-established and involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[6][7] This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately leading to cell death.

Caption: Presumed signaling pathway of **Paclitaxel C**, mirroring that of paclitaxel.

It is highly probable that **Paclitaxel C** follows a similar signaling pathway. However, without specific experimental data, this remains a well-founded assumption rather than a confirmed mechanism for this particular analog.

Conclusion and Future Perspectives

The discovery of **Paclitaxel C** in Corylus avellana represents a significant step in the exploration of non-Taxus sources for bioactive taxanes. While its chemical structure has been elucidated, a comprehensive understanding of its biological activity and potential as a therapeutic agent requires further investigation. Future research should focus on:

- Quantitative Biological Assays: Determining the IC50 values of purified Paclitaxel C against
 a panel of cancer cell lines to compare its potency with paclitaxel.
- Detailed Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of Paclitaxel C.
- Total Synthesis: Developing efficient synthetic or semi-synthetic routes to produce Paclitaxel
 C in larger quantities for preclinical and clinical studies.

The study of **Paclitaxel C** not only contributes to the fundamental knowledge of taxane chemistry but also holds the potential for the development of new anticancer drugs with

improved efficacy or a more favorable side-effect profile. The readily available source in hazelnut byproducts makes it an attractive candidate for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Discovery: Natural Compound Offers Hope NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicolaou Taxol total synthesis Wikipedia [en.wikipedia.org]
- 7. Paclitaxel Wikipedia [en.wikipedia.org]
- 8. Natural product isolation Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Analysis of Anticancer Taxanes in Turkish Hazelnut (Corylus avellana L.) Genotypes Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Unveiling Paclitaxel C: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556876#discovery-and-history-of-paclitaxel-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com